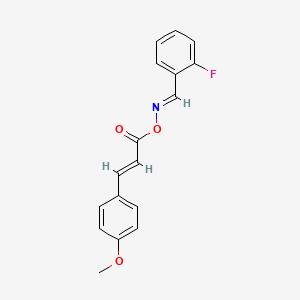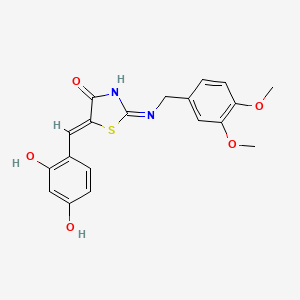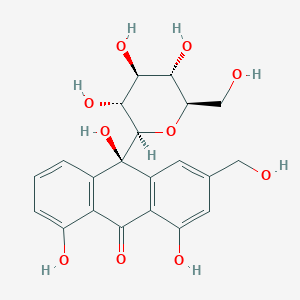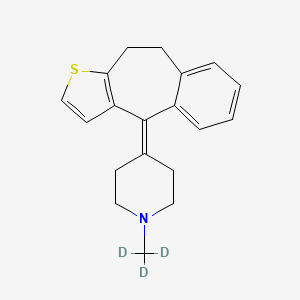
Vegfr-2-IN-36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vegfr-2-IN-36 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-36 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Vegfr-2-IN-36 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Vegfr-2-IN-36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of VEGFR-2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in angiogenesis and cell proliferation.
Medicine: Potential therapeutic agent for the treatment of cancers that rely on angiogenesis for tumor growth.
Wirkmechanismus
Vegfr-2-IN-36 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling proteins, ultimately blocking the VEGF-induced angiogenesis pathway. The inhibition of VEGFR-2 leads to reduced endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Vegfr-2-IN-36 include:
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 along with other kinases.
Sunitinib: Another multi-kinase inhibitor with activity against VEGFR-2.
Uniqueness
This compound is unique in its high selectivity for VEGFR-2, which minimizes off-target effects and potential toxicity. This selectivity makes it a valuable tool for studying VEGFR-2-specific pathways and for developing targeted cancer therapies .
Eigenschaften
Molekularformel |
C24H23N7O5 |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
N-[(E)-1-[4-[[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetyl]amino]phenyl]ethylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H23N7O5/c1-14(27-28-22(34)16-6-10-18(32)11-7-16)15-4-8-17(9-5-15)26-19(33)12-31-23(35)20-21(25-13-29(20)2)30(3)24(31)36/h4-11,13,32H,12H2,1-3H3,(H,26,33)(H,28,34)/b27-14+ |
InChI-Schlüssel |
QLNNAKRIUXLPJS-MZJWZYIUSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


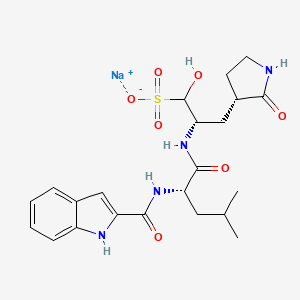
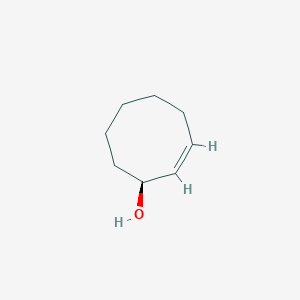
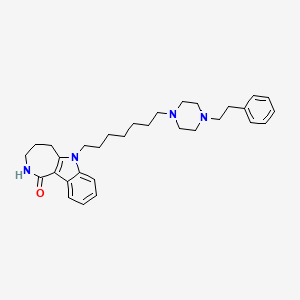
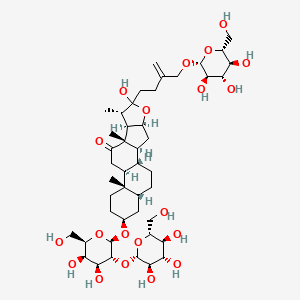
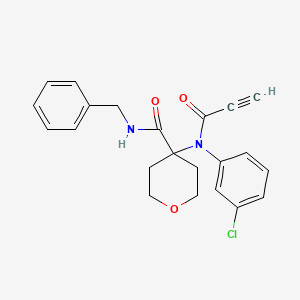
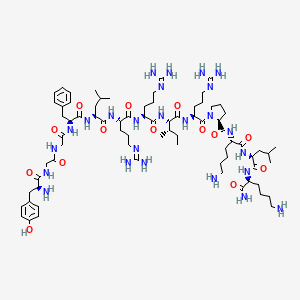
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
